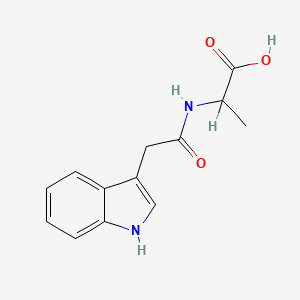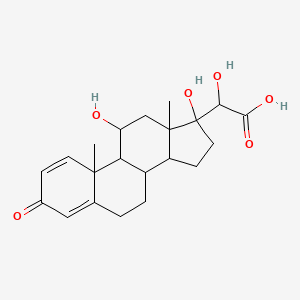
20-Dihydroprednisolonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Dihydroprednisolonic acid is a glucocorticoid compound derived from prednisolone. It is characterized by the reduction of the oxo group at position 20 to the corresponding hydroxy group. This compound is known for its anti-inflammatory properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydroprednisolonic acid involves the reduction of prednisolone. One common method is the catalytic hydrogenation of prednisolone using a palladium catalyst under hydrogen gas. The reaction is typically carried out in an organic solvent such as ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
20-Dihydroprednisolonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 20 can be oxidized back to the oxo group.
Reduction: Further reduction can occur at other positions on the molecule.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Prednisolone.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
20-Dihydroprednisolonic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies of glucocorticoid receptor interactions and signaling pathways.
Medicine: As a model compound for developing new anti-inflammatory drugs.
Industry: In the production of pharmaceuticals and as a reference standard in quality control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The parent compound from which 20-Dihydroprednisolonic acid is derived.
20α-Dihydroprednisolone: Another reduced derivative of prednisolone with similar properties.
Uniqueness
This compound is unique due to its specific reduction at position 20, which imparts distinct pharmacological properties compared to other derivatives. Its reduced systemic effects make it a valuable compound for topical and localized anti-inflammatory applications .
Propriétés
IUPAC Name |
2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABTYSTXQLOOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
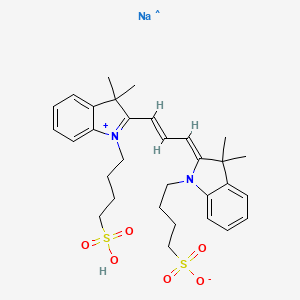
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
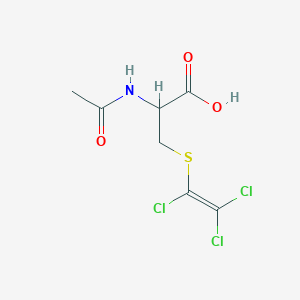
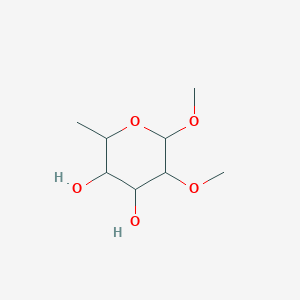




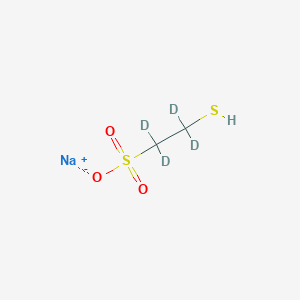
![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
